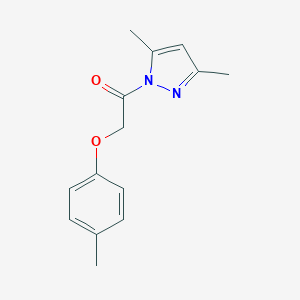
3,5-Dimethyl-1-((4-methylphenoxy)acetyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-((4-methylphenoxy)acetyl)pyrazole is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DMAP or pyrazole and is used in various research applications due to its ability to interact with biological systems. In
Mechanism Of Action
The mechanism of action of 3,5-Dimethyl-1-((4-methylphenoxy)acetyl)pyrazole is not fully understood. However, it is known to interact with various biological systems, including enzymes, receptors, and ion channels. It has been shown to modulate the activity of GABA receptors and inhibit the activity of acetylcholinesterase.
Biochemical And Physiological Effects
3,5-Dimethyl-1-((4-methylphenoxy)acetyl)pyrazole has been shown to have various biochemical and physiological effects. It has been shown to have anticonvulsant, anti-inflammatory, and antioxidant properties. It has also been shown to have neuroprotective effects and may have potential therapeutic applications for neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3,5-Dimethyl-1-((4-methylphenoxy)acetyl)pyrazole in lab experiments is its ability to interact with various biological systems. This makes it a versatile tool for studying biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Future Directions
There are several future directions for research involving 3,5-Dimethyl-1-((4-methylphenoxy)acetyl)pyrazole. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the study of its potential therapeutic applications for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with biological systems.
Synthesis Methods
The synthesis of 3,5-Dimethyl-1-((4-methylphenoxy)acetyl)pyrazole involves the reaction of 4-methylphenol with acetic anhydride to form 4-methylacetophenone. This intermediate is then reacted with hydrazine hydrate to form 4-methyl-3-phenyl-1,2-diazole. Finally, the compound is acetylated with acetic anhydride to form 3,5-Dimethyl-1-((4-methylphenoxy)acetyl)pyrazole.
Scientific Research Applications
3,5-Dimethyl-1-((4-methylphenoxy)acetyl)pyrazole has been used in various research applications due to its ability to interact with biological systems. It has been used in the development of new drugs, as a ligand for receptors, and as a tool for studying biological processes.
properties
CAS RN |
75129-60-1 |
|---|---|
Product Name |
3,5-Dimethyl-1-((4-methylphenoxy)acetyl)pyrazole |
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C14H16N2O2/c1-10-4-6-13(7-5-10)18-9-14(17)16-12(3)8-11(2)15-16/h4-8H,9H2,1-3H3 |
InChI Key |
XKNHJFNUEUVAJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C(=CC(=N2)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C(=CC(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B182754.png)



![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)




![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)thio]-](/img/structure/B182768.png)